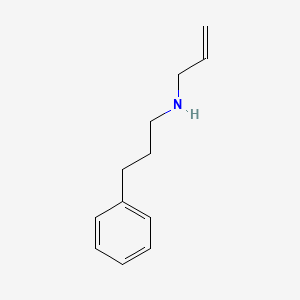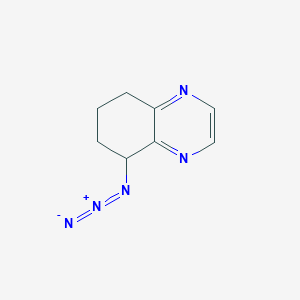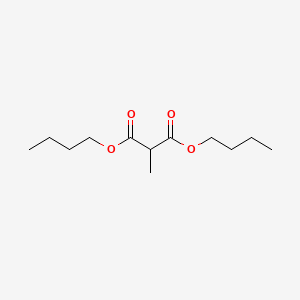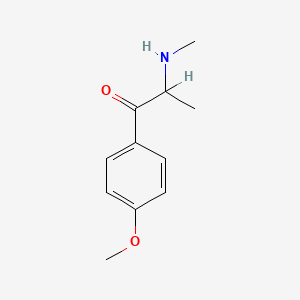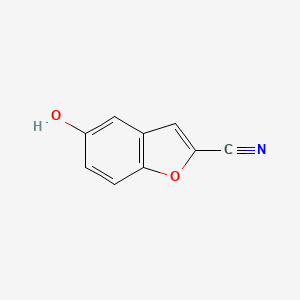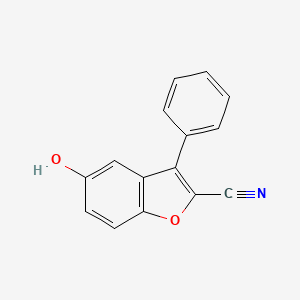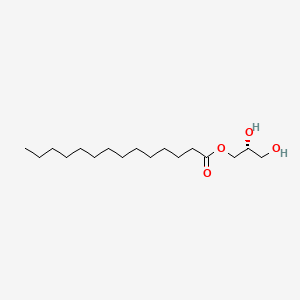
3-Myristoyl-sn-glycerol
Overview
Description
3-Myristoyl-sn-glycerol: is a monoacylglycerol where the myristic acid (tetradecanoic acid) is esterified at the sn-3 position of the glycerol backbone. This compound is a type of acylglycerol, which is a class of molecules that play crucial roles in various biological processes and industrial applications. It is known for its involvement in lipid metabolism and its potential use in various scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Myristoyl-sn-glycerol can be synthesized through the esterification of glycerol with myristic acid. One common method involves the use of Steglich esterification, which employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction typically takes place in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: In an industrial setting, the production of this compound may involve enzymatic esterification using lipases. This method is advantageous due to its specificity and mild reaction conditions, which help in achieving high yields and purity. The process can be scaled up using bioreactors and continuous flow systems to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions: 3-Myristoyl-sn-glycerol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidative degradation products.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Hydroperoxides and carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or thioesters, depending on the nucleophile used
Scientific Research Applications
Chemistry: 3-Myristoyl-sn-glycerol is used as a model compound in studies of lipid metabolism and enzymatic activity. It serves as a substrate for lipases and other enzymes involved in lipid processing .
Biology: In biological research, this compound is used to study membrane dynamics and lipid-protein interactions. It is also employed in the formulation of liposomes and other lipid-based delivery systems .
Medicine: It is also being investigated for its role in modulating lipid metabolism and its potential therapeutic effects .
Industry: In the industrial sector, this compound is used in the production of cosmetics and personal care products due to its emollient properties. It is also utilized in the food industry as an emulsifier and stabilizer .
Mechanism of Action
The mechanism of action of 3-myristoyl-sn-glycerol involves its interaction with lipid membranes and enzymes. It can modulate membrane fluidity and permeability, affecting the function of membrane-bound proteins. In enzymatic reactions, it serves as a substrate for lipases, which hydrolyze the ester bond to release myristic acid and glycerol. This process is crucial in lipid metabolism and energy production .
Comparison with Similar Compounds
1,2-Dimyristoyl-sn-glycerol: This compound has two myristic acid molecules esterified at the sn-1 and sn-2 positions of glycerol.
1,2-Dipalmitoyl-sn-glycerol: Similar to 3-myristoyl-sn-glycerol but with palmitic acid instead of myristic acid.
1,2-Dioleoyl-sn-glycerol: Contains oleic acid, an unsaturated fatty acid, at the sn-1 and sn-2 positions.
Uniqueness: this compound is unique due to its specific esterification at the sn-3 position, which influences its physical and chemical properties. This positional specificity affects its interaction with enzymes and membranes, making it a valuable tool in biochemical and biophysical studies .
Properties
IUPAC Name |
[(2R)-2,3-dihydroxypropyl] tetradecanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)21-15-16(19)14-18/h16,18-19H,2-15H2,1H3/t16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBSHORRWZKAKO-MRXNPFEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC[C@@H](CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801277769 | |
| Record name | (2R)-2,3-Dihydroxypropyl tetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801277769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5309-45-5 | |
| Record name | (2R)-2,3-Dihydroxypropyl tetradecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5309-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-2,3-Dihydroxypropyl tetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801277769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


